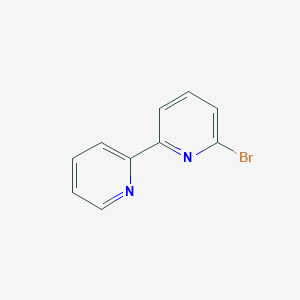

6-Bromo-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRIDSGPLISUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472903 | |

| Record name | 6-BROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10495-73-5 | |

| Record name | 6-BROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(pyridin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Bromo-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-2,2'-bipyridine, a key building block in the development of novel ligands for catalysis, functional materials, and pharmaceutical agents. This document outlines detailed experimental protocols for its preparation and purification, along with a thorough analysis of its spectroscopic and physical properties.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.08 g/mol | [1] |

| Melting Point | 72.0 to 76.0 °C | [2] |

| Boiling Point | 133 °C / 2.2 mmHg | [2] |

| Appearance | White to off-white powder or crystals | |

| Solubility | Chloroform, Methanol | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several palladium-catalyzed cross-coupling reactions. The most common methods start from 2,6-dibromopyridine (B144722) and involve either a Stille or a Negishi coupling. An alternative high-yield synthesis involves the selective debromination of 6,6'-dibromo-2,2'-bipyridine.

Below are detailed experimental protocols for these synthetic routes.

Protocol 1: Synthesis via Stille Coupling

This method involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with 2-(tributylstannyl)pyridine (B98309).

Experimental Protocol:

-

Reaction Setup: In a two-necked round-bottom flask, dissolve 2,6-dibromopyridine (1.0 equivalent) and 2-(tributylstannyl)pyridine (1.5 equivalents) in toluene.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 80 °C for approximately 24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Work-up:

-

Upon completion of the reaction, remove the solvent by evaporation under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (B109758) and extract with 6M hydrochloric acid solution.

-

Separate the aqueous layer and adjust the pH by adding ammonia.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry with anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) (5:1, v/v) eluent to afford this compound as a white solid. A reported yield for this method is 61%.

Protocol 2: Synthesis via Negishi Coupling

This protocol utilizes the reaction of 2,6-dibromopyridine with a pre-formed 2-pyridylzinc bromide reagent.

Experimental Protocol:

-

Reaction Setup: In a flask under an argon atmosphere, dissolve 2,6-dibromopyridine (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equivalents) in tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Add a 0.5 M solution of 2-pyridylzinc bromide in THF (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Add deionized water to the reaction mixture.

-

Add excess EDTA disodium (B8443419) salt and sodium carbonate to dissolve any precipitate.

-

Extract the product with ethyl acetate.

-

Dehydrate the combined organic layers with magnesium sulfate.

-

Concentrate the solution by evaporation.

-

-

Purification: Purify the obtained sample by silica gel column chromatography using an ethyl acetate/hexane (1:10) mobile phase. After condensation and drying in vacuum, the product is obtained. A reported yield for this method is 49%.

Protocol 3: Synthesis from 6,6'-Dibromo-2,2'-bipyridine

This high-yield method involves a metal-halogen exchange reaction.

Experimental Protocol:

This synthesis route provides the monobromo species from the dibromo compound through a metal-halogen exchange, reportedly achieving a high yield of 88%.[3]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure.

1H NMR (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.67 | d | H-6' |

| 8.40 | d | H-3' |

| 8.38 | d | H-3 |

| 7.82 | t | H-4' |

| 7.67 | t | H-4 |

| 7.49 | d | H-5 |

| 7.33 | dd | H-5' |

d = doublet, t = triplet, dd = doublet of doublets

13C NMR (CDCl₃):

A complete, assigned 13C NMR spectrum is crucial for unambiguous structure confirmation. While a specific spectrum with assignments was not found in the search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~1600-1400 | C=C and C=N stretching (pyridine rings) |

| ~1100-1000 | C-H in-plane bending |

| ~800-700 | C-H out-of-plane bending |

| ~600-500 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 234 and an M+2 peak at m/z = 236 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom (M⁺ - Br) and cleavage of the bipyridine ring structure.

Purification

Column Chromatography

Silica gel column chromatography is an effective method for purifying the crude product.

General Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate mixture).

-

Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

Recrystallization from a suitable solvent can be used to further purify the product.

General Procedure:

-

Solvent Selection: Choose a solvent or solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvent systems for bipyridine derivatives include ethanol, or mixtures like hexane/ethyl acetate.

-

Dissolution: Dissolve the compound in a minimum amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, which should induce crystallization. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

References

An In-depth Technical Guide to 6-Bromo-2,2'-bipyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,2'-bipyridine is a halogenated heterocyclic compound that has emerged as a pivotal building block in various fields of chemical research and development. Its unique structural and electronic properties, characterized by the presence of a reactive bromine atom on the versatile bipyridine scaffold, make it an invaluable precursor in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound, tailored for professionals in research and development.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental design.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 10495-73-5 | [1] |

| Molecular Formula | C₁₀H₇BrN₂ | [1][2] |

| Molecular Weight | 235.08 g/mol | [1][3] |

| Appearance | White to off-white solid (powder or lumps) | [4] |

| Melting Point | 72.0 to 76.0 °C | [5] |

| Boiling Point | 133 °C / 2.2 mmHg | [2][3][5] |

| Density (Predicted) | 1.493 ± 0.06 g/cm³ | [2][3][5] |

| Solubility | Soluble in Chloroform, Methanol | [5] |

| Storage Temperature | Room temperature, recommended cool and dark (<15°C) under inert gas (Nitrogen or Argon) | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table outlines its key spectral features.

| Spectroscopic Technique | Data | Reference(s) |

| ¹H-NMR | Spectrum available (Solvent: CDCl₃, Internal Standard: residual CHCl₃) | [6] |

| ¹³C-NMR | Data available for related bipyridine structures, confirming the presence of aromatic carbons. | [7][8][9] |

| Infrared (IR) | Expected characteristic peaks for C=N, C=C, and C-H aromatic stretching vibrations in the ranges of 1596 cm⁻¹, 1434-1476 cm⁻¹, and 735-766 cm⁻¹, respectively. | [10] |

| UV-Vis | Bipyridine complexes typically exhibit two absorption peaks in the range of 215-320 nm, corresponding to n→π* transitions. | [10] |

Reactivity and Applications

The reactivity of this compound is dominated by the carbon-bromine bond, which serves as a versatile handle for a wide array of cross-coupling reactions. This reactivity profile makes it a highly sought-after intermediate in several advanced applications.

The pyridine (B92270) ring itself is an electron-deficient aromatic system.[11] The nitrogen atom's inductive effect reduces the electron density in the ring, influencing its reactivity in substitution reactions.[11] The bromine atom at the 6-position is susceptible to substitution by nucleophiles and is an excellent leaving group in metal-catalyzed cross-coupling reactions.

Key applications include:

-

Organic Light-Emitting Diodes (OLEDs): It is a crucial reagent in the synthesis of electron-transporting layers for OLEDs.[12]

-

Catalysis: The bipyridine moiety is a classic chelating ligand, and this compound is used to synthesize more complex ligands for transition metal catalysts.[4] These catalysts are employed in reactions like Sonogashira, Suzuki-Miyaura, and Heck couplings.[13][14][15]

-

Organic Synthesis: As a versatile building block, it provides a scaffold for constructing complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[1][16] The Stille coupling reaction, for instance, is a widely used method for creating C-C bonds using organotin compounds with bromo-substituted precursors like this one.[16][17][18]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in cross-coupling reactions are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Synthesis of this compound via Stille Coupling

This protocol describes the synthesis from 2,6-dibromopyridine (B144722) and 2-(tributylmethylstannyl)pyridine.[12]

Reagents:

-

2,6-dibromopyridine (1.5 g, 6.33 mmol)

-

2-(tributylmethylstannyl)pyridine (3.48 g, 9.48 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 g, 0.06 mmol)

-

Toluene (B28343) (15 mL)

-

6M Hydrochloric acid

-

Ammonia (B1221849) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane/Ethyl acetate (B1210297) (5:1, v/v) for column chromatography

Procedure:

-

Dissolve 2,6-dibromopyridine, 2-(tributylmethylstannyl)pyridine, and Pd(PPh₃)₄ in toluene in a two-necked round-bottom flask.

-

Stir the reaction mixture at 80°C for approximately 24 hours.

-

Upon completion, remove the solvent by evaporation under reduced pressure.

-

Dissolve the resulting residue in dichloromethane and extract with a 6M hydrochloric acid solution.

-

Separate and collect the aqueous layer. Adjust the pH by adding ammonia solution.

-

Extract the aqueous layer with dichloromethane.

-

Separate the organic layer, dry with anhydrous MgSO₄, and remove the solvent by evaporation under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate = 5:1, v/v) to afford this compound as a white solid (yield: ~61%).[12]

Caption: Stille coupling synthesis workflow.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the cross-coupling of this compound with a generic arylboronic acid.[14][19][20]

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃, 2-3 mol%)

-

Ligand (if required, e.g., SPhos, 4-9 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF) and degassed water

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

-

Evacuate and backfill the flask with the inert gas (repeat three times).

-

Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Catalytic cycle of Suzuki coupling.

General Protocol for Sonogashira Coupling

This protocol describes a typical procedure for the coupling of this compound with a terminal alkyne.[21][22]

Reagents:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, 0.15 equiv)

-

Copper(I) iodide (CuI) (0.3 equiv)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 60-80°C for 16-24 hours.

-

Monitor progress by TLC or LC-MS.

-

After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Caption: From building block to catalyst.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

| Hazard Information | Details | Reference(s) |

| Signal Word | Danger | |

| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | |

| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter, N95 dust mask. | |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. |

Conclusion

This compound stands out as a highly valuable and versatile reagent in modern chemical synthesis. Its well-defined physical and spectroscopic properties, combined with the predictable reactivity of its carbon-bromine bond, enable the rational design and execution of complex synthetic pathways. The protocols detailed in this guide for its synthesis and application in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings highlight its utility. For researchers and professionals in drug development and materials science, a thorough understanding of this compound's characteristics is essential for leveraging its full potential in creating novel and functional molecules. Adherence to strict safety protocols is mandatory when handling this toxic and irritant compound.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 6-Bromo-2,2'-bipyridyl | 10495-73-5 | TCI AMERICA [tcichemicals.com]

- 5. 10495-73-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 2,2'-Bipyridine(366-18-7) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. This compound | 10495-73-5 [chemicalbook.com]

- 13. Photo-activation of Pd-catalyzed Sonogashira coupling using a Ru/bipyridine complex as energy transfer agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. Stille Coupling [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 22. benchchem.com [benchchem.com]

6-Bromo-2,2'-bipyridine: A Technical Guide for Researchers

An In-depth Technical Overview of a Key Heterocyclic Building Block

This technical guide provides a comprehensive overview of 6-Bromo-2,2'-bipyridine, a crucial heterocyclic compound utilized by researchers, scientists, and drug development professionals. Valued for its unique structural properties, this bipyridine derivative serves as a fundamental building block in the synthesis of complex molecules for materials science, coordination chemistry, and pharmaceutical development. Its applications range from the creation of ligands for catalysis and functional metal complexes to its use as a precursor in the development of organic light-emitting diodes (OLEDs) and photoresists.[1][2]

Core Properties and Identification

This compound is identified by the CAS Number 10495-73-5 .[3][4][5] It is a halogenated heterocyclic compound that is typically supplied as a white to off-white crystalline powder or lumps.[1][2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | References |

| CAS Number | 10495-73-5 | [3][4][5] |

| Molecular Formula | C₁₀H₇BrN₂ | [3][4] |

| Molecular Weight | 235.08 g/mol | [3][4][5] |

| Melting Point | 72.0 to 76.0 °C | [4] |

| Boiling Point | 133 °C at 2.2 mmHg | [4] |

| Appearance | White to almost white powder/lumps | [1][2] |

| Purity | Typically ≥97% | [3] |

| Solubility | Soluble in Chloroform, Methanol | |

| Density (Predicted) | 1.493 ± 0.06 g/cm³ | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the compound's identity and purity.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | A representative spectrum shows characteristic signals for the aromatic protons of the bipyridine core. The chemical shifts are influenced by the bromine substituent and the nitrogen atoms within the rings. |

| ¹³C NMR | The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, as they are chemically non-equivalent. Signals for carbons in the aromatic and heteroaromatic regions typically appear between 110-160 ppm. The carbon atom directly bonded to the bromine atom (C6) would be expected to have its chemical shift significantly influenced by the halogen. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several palladium-catalyzed cross-coupling reactions. The Stille coupling reaction is a common and effective method. It involves the reaction of an organotin compound (stannane) with an organic halide.

Experimental Protocol: Synthesis via Stille Coupling

This protocol outlines a general procedure for the synthesis of this compound using 2,6-dibromopyridine (B144722) and a pyridyl stannane (B1208499) reagent.

Materials:

-

2,6-Dibromopyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene (B28343), anhydrous

-

6M Hydrochloric acid (HCl)

-

Ammonia (B1221849) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous toluene.

-

Addition of Reagents: To the stirred solution, add 2-(tributylstannyl)pyridine (1.5 equivalents) followed by the catalyst, tetrakis(triphenylphosphine)palladium(0) (approx. 0.01 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup - Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and extract with 6M HCl solution. The product will move to the aqueous layer.

-

Isolation: Separate and collect the aqueous layer. Basify the aqueous solution by carefully adding ammonia solution until the pH is alkaline.

-

Final Extraction: Extract the product from the basified aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent (e.g., a 5:1 v/v ratio), to afford this compound as a white solid.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Stille coupling synthesis of this compound.

Caption: Stille Coupling Synthesis Workflow

Applications in Research and Development

This compound is a versatile intermediate with significant utility in several advanced research areas:

-

Materials Science: It is a key precursor for synthesizing electron-transporting materials used in the fabrication of Organic Light-Emitting Diodes (OLEDs). The bipyridine core provides a robust scaffold for building complex, functional organic molecules.

-

Coordination Chemistry: As a bidentate ligand, it readily chelates with various metal ions. The bromine atom offers a site for further functionalization, allowing for the synthesis of tailored ligands with specific electronic and steric properties for use in catalysis and sensor development.

-

Pharmaceutical Synthesis: Bipyridine scaffolds are present in numerous biologically active compounds. This compound serves as a valuable starting material for creating novel drug candidates through subsequent cross-coupling reactions or other modifications at the bromine position.

This technical guide serves as a foundational resource for professionals working with this compound, providing essential data and procedural insights to facilitate its effective use in the laboratory.

References

Spectroscopic Profile of 6-Bromo-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2,2'-bipyridine, a key heterocyclic compound utilized in various fields, including the development of organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for this compound.

¹H NMR (Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.67 | d | 4.9 | H-6' |

| 8.42-8.37 | m | - | H-3, H-3' |

| 7.82 | td | 7.8, 1.8 | H-4' |

| 7.67 | t | 7.8 | H-4 |

| 7.49 | dd | 7.8, 0.8 | H-5 |

| 7.34-7.32 | m | - | H-5' |

Note: Peak assignments are based on typical bipyridine chemical shifts and coupling patterns.

¹³C NMR (Nuclear Magnetic Resonance) Data

IR (Infrared) Spectroscopy Data

Detailed IR peak assignments for this compound are not explicitly available. However, the IR spectrum of the parent compound, 2,2'-bipyridine (B1663995), shows characteristic peaks in the frequency range of 1596 cm⁻¹ (C=N stretching), 1434-1476 cm⁻¹ (C=C stretching), and 735-766 cm⁻¹ (C-H bending). The presence of the C-Br bond in this compound would be expected to show a characteristic absorption in the lower frequency "fingerprint" region of the spectrum.

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z (mass-to-charge ratio) | Interpretation |

| 235/237 | [M+H]⁺ (Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

-

Data Acquisition (¹H NMR):

-

Instrument: A 500 MHz NMR spectrometer.

-

Pulse Program: Standard one-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Typically 0-10 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Data Acquisition (¹³C NMR):

-

Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans are generally required due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform) and deposit a drop onto a KBr or NaCl plate. Allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the KBr pellet without the sample.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile.

-

-

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

-

Analysis: Infuse the sample solution directly into the ESI source and acquire the mass spectrum over a relevant m/z range.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Solubility Profile of 6-Bromo-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 6-Bromo-2,2'-bipyridine

Based on available data sheets and the general behavior of bipyridine compounds, the solubility of this compound can be qualitatively summarized. Bipyridines are generally soluble in a range of organic solvents and exhibit low solubility in water.[1] The presence of the bromo-substituent influences the polarity and, consequently, the solubility profile.

The following table provides a summary of the known and expected solubility of this compound in various common solvents.

| Solvent Class | Solvent | Solubility | Reference |

| Halogenated | Chloroform | Soluble | [2][3][4] |

| Polar Protic | Methanol | Soluble | [2][3][4] |

| Ethanol | Expected: Good | [5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Expected: High | [5][6] |

| N,N-Dimethylformamide (DMF) | Expected: High | [5][7] | |

| Acetone | Expected: Good | [5] | |

| Non-Polar Aromatic | Toluene | Expected: Moderate to Good | [5] |

| Benzene | Expected: Moderate to Good | [5] | |

| Non-Polar Aliphatic | Hexane | Expected: Low | [5][6] |

| Aqueous | Water | Expected: Low/Slightly Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is necessary. The following protocol details the widely accepted shake-flask method, which is considered a reliable technique for determining the thermodynamic solubility of solid compounds. This can be followed by either gravimetric or spectroscopic analysis to quantify the dissolved solute.

I. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Drying oven

-

UV-Vis Spectrophotometer (for spectroscopic analysis)

-

Cuvettes (quartz or appropriate for the solvent and wavelength)

II. Procedure: Shake-Flask Method

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Record the initial mass of the compound added.

-

Pipette a known volume (e.g., 10.0 mL) of the selected solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, dry container. This step is critical to remove all undissolved solid particles.

-

III. Quantification of Dissolved Solute

-

Sample Preparation:

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry container (e.g., a watch glass or a small beaker).

-

-

Solvent Evaporation:

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent and the thermal stability of this compound should be considered. A vacuum oven can be used for low-boiling or heat-sensitive solvents.

-

-

Mass Determination:

-

Once the solvent has completely evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried residue.

-

Repeat the drying and weighing cycles until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound in the known volume of the filtrate.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

This method is applicable if this compound exhibits absorbance in the UV-Vis spectrum.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve's regression equation to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.

-

Express the solubility in mol/L, which can be converted to g/L using the molecular weight of this compound (235.08 g/mol ).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 10495-73-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of 6-Bromo-2,2'-bipyridine in a Rhenium Carbonyl Complex

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the crystal structure of 6-Bromo-2,2'-bipyridine as a ligand within the complex fac-tricarbonyl(this compound-κ²N,N')-(nitrato-κO)rhenium(I). While the crystal structure of the free this compound is not publicly available, this document summarizes the key structural features and experimental protocols related to its coordination complex.

Introduction

This compound is a substituted bipyridine ligand of significant interest in coordination chemistry and materials science. Its electronic and steric properties can be tuned by the bromo substituent, influencing the geometry and reactivity of the resulting metal complexes. This guide focuses on the crystallographic analysis of this compound when coordinated to a rhenium(I) center, providing insights into its conformational properties upon complexation.

Crystallographic Data

The crystal structure of fac-tricarbonyl(this compound-κ²N,N')-(nitrato-κO)rhenium(I) was determined by single-crystal X-ray diffraction. The key crystallographic data and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement. [1][2]

| Parameter | Value |

| Empirical Formula | C₁₃H₇BrN₃O₆Re |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2645(1) |

| b (Å) | 10.0607(1) |

| c (Å) | 20.7717(2) |

| β (°) | 97.1800(10) |

| Volume (ų) | 1506.22(3) |

| Z | 4 |

| Temperature (K) | 150 |

| R_gt(F) | 0.0359 |

| wR_ref(F²) | 0.0810 |

Table 2: Selected Bond Lengths and Angles for the Coordinated Ligand. [1]

| Bond | Length (Å) | Angle | Degree (°) |

| Re–N1 | 2.237(5) | N1–Re–N2 | 74.87(17) |

| Re–N2 | 2.175(4) | C1–Re–C3 | 87.9(3) |

| Re–O4 | 2.162(4) | C1–Re–C2 | 88.8(3) |

| Re–C(carbonyl) | 1.912(7) - 1.932(6) | N2–Re–C1 | 94.3(2) |

Experimental Protocols

3.1. Synthesis of fac-tricarbonyl(this compound-κ²N,N')-(nitrato-κO)rhenium(I). [1]

The synthesis of the title complex was achieved through the following procedure:

-

[NEt₄]₂[Re(CO)₃(Br)₃] (995 mg; 1.3 mmol) was dissolved in 5 mL of water (pH 2.2) by stirring for 10 minutes at room temperature.

-

Silver nitrate (B79036) (661 mg; 3.9 mmol) was added to the solution, which was then stirred for 24 hours at room temperature.

-

The precipitated silver bromide was removed by filtration.

-

This compound (308 mg; 1.3 mmol) was added to the filtrate and the mixture was stirred for 36 hours at room temperature.

-

The resulting yellow precipitate was filtered and dried.

-

Crystals suitable for X-ray diffraction were obtained from the product.

3.2. X-ray Crystallography.

The determination of the crystal structure by X-ray crystallography follows a standardized workflow. While specific instrument details were not fully available in the provided context, a general protocol is outlined below.

-

Crystal Mounting: A suitable yellow, cuboid-shaped crystal was selected and mounted on a goniometer head.[1]

-

Data Collection: The crystal was maintained at a temperature of 150 K during data collection.[1] A full sphere of diffraction data was collected using an X-ray diffractometer.

-

Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the complex to the final determination of its crystal structure.

Caption: Workflow for Crystal Structure Determination.

Structural Insights

The crystal structure analysis of fac-tricarbonyl(this compound-κ²N,N')-(nitrato-κO)rhenium(I) reveals a distorted octahedral geometry around the central rhenium atom.[1] The this compound ligand acts as a bidentate N,N'-donor, chelating to the metal center. The bite angle of the bipyridine ligand (N1-Re-N2) is 74.87(17)°, which is a typical value for such coordinated systems and indicates some strain imposed by the chelate ring.[1] The crystal packing is stabilized by intermolecular hydrogen bonding interactions.[1]

Conclusion

This technical guide has summarized the available crystallographic data for this compound in a coordinated state. The provided tables and experimental protocols offer valuable information for researchers working with this ligand and its derivatives. The workflow diagram provides a clear overview of the process of structure determination. The detailed structural information of the coordinated ligand is crucial for understanding its chemical behavior and for the rational design of new metal complexes with desired properties for applications in areas such as catalysis and drug development.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-Bromo-2,2'-bipyridine, a key building block in coordination chemistry, materials science, and pharmaceutical development. This document details the essential starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a versatile intermediate that allows for further functionalization at the 6-position of the bipyridine scaffold. The selective introduction of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex ligands and molecular architectures. This guide focuses on two of the most effective and widely employed synthetic strategies: the Negishi cross-coupling reaction and the selective monolithiation of 6,6'-dibromo-2,2'-bipyridine.

Synthetic Pathways and Starting Materials

The synthesis of this compound is predominantly achieved through two strategic approaches, each with its own set of advantages and considerations.

-

Negishi Cross-Coupling: This method involves the palladium-catalyzed reaction between an organozinc reagent and an organohalide. For the synthesis of this compound, the key starting materials are 2,6-dibromopyridine (B144722) and a 2-pyridylzinc bromide reagent. This approach is favored for its high yield and functional group tolerance.

-

Selective Monolithiation via Metal-Halogen Exchange: This route begins with 6,6'-dibromo-2,2'-bipyridine . A selective metal-halogen exchange is performed using an organolithium reagent, such as n-butyllithium, to replace one of the bromine atoms with lithium. Subsequent quenching of the resulting lithiated species with a proton source yields the desired this compound. This method is particularly effective for producing the monobrominated product in high yield from the readily available dibrominated precursor.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods for preparing this compound and its precursors.

Table 1: Synthesis of this compound via Negishi Coupling

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,6-Dibromopyridine | 2-Pyridylzinc bromide (0.5 M in THF) | Pd(PPh₃)₄ | THF | Room Temp. | 3 | Not explicitly stated for 6-bromo product, but is a common high-yield reaction. |

Table 2: Synthesis of this compound via Metal-Halogen Exchange

| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Quenching Agent | Yield (%) |

| 6,6'-Dibromo-2,2'-bipyridine | n-Butyllithium | THF | -78 | Not specified | Water | 88[1] |

Table 3: Synthesis of the Precursor 6,6'-Dibromo-2,2'-bipyridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| 2,6-Dibromopyridine | n-Butyllithium, CuBr | Diethyl ether | -70 | Not specified | 72[1] |

Experimental Protocols

Method 1: Synthesis of this compound via Negishi Coupling

This protocol is adapted from established Negishi cross-coupling strategies.

Part A: Preparation of 2-Pyridylzinc bromide (0.5 M solution in THF)

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of 2-bromopyridine (B144113) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. The initiation of the Grignard reaction may require gentle heating or the addition of a small crystal of iodine.

-

Once the Grignard reagent formation is complete, the solution is cannulated to a solution of zinc chloride in anhydrous THF at 0 °C.

-

The resulting 2-pyridylzinc bromide solution is then used in the subsequent coupling reaction.

Part B: Negishi Coupling

-

In a separate flame-dried flask under an inert atmosphere, dissolve 2,6-dibromopyridine (1 equivalent) in anhydrous THF.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, typically 2-5 mol%).

-

To this mixture, add the previously prepared 0.5 M solution of 2-pyridylzinc bromide in THF (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Method 2: Synthesis of this compound via Metal-Halogen Exchange

This protocol is based on the procedure reported with a high yield of 88%.[1]

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 6,6'-dibromo-2,2'-bipyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1 equivalent) in hexanes dropwise to the cooled solution, ensuring the internal temperature is maintained at -78 °C.

-

Stir the reaction mixture at -78 °C for a specified time (typically 30-60 minutes) to allow for the selective monolithiation.

-

Quench the reaction by the slow addition of water at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The resulting crude product can be purified by sublimation or recrystallization to yield pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Negishi coupling for this compound synthesis.

Caption: Metal-halogen exchange for this compound synthesis.

References

The Chemical Reactivity of the Bromine Atom in 6-Bromo-2,2'-bipyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,2'-bipyridine is a versatile heterocyclic building block of significant interest in organic synthesis, materials science, and medicinal chemistry. The presence of a bromine atom on the bipyridine scaffold provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical reactivity of the bromine atom in this compound, with a focus on key reaction types, experimental protocols, and quantitative data to support researchers in their synthetic endeavors. The bipyridine unit itself is a well-established chelating ligand, and its derivatives are widely used in catalysis and for the synthesis of functional materials.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is readily displaced through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds.

A general catalytic cycle for these palladium-catalyzed cross-coupling reactions is initiated by the oxidative addition of the this compound to a palladium(0) complex. This is followed by a transmetalation step with a suitable coupling partner and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | ~60-80[1][2] |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | High[2] |

| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DME/H₂O | 85 | Good[3] |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | Moderate to Good[4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O or DME/H₂O) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a primary or secondary amine. This reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand in the presence of a strong base.[5]

Table 2: Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Cyclohexylamine | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOtBu | Toluene | 80 | 60[6] |

| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | High |

| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 110 | Good |

| 4 | Benzylamine | Pd-G3-Xantphos (5) | - | DBU | MeCN/PhMe | 140 | Good[7] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., BINAP, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8]

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | High |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | Good |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Piperidine | Toluene | 90 | High |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | CuI (5) | Et₃N | N/A | RT | Good[1] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add the amine base (e.g., Et₃N or i-Pr₂NH).

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Stir the reaction mixture at room temperature or heat as required.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash with aqueous NH₄Cl solution and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent, catalyzed by a palladium complex.[9] This method is known for its tolerance of a wide variety of functional groups.[10]

Table 4: General Conditions for Stille Coupling of Bromopyridines

| Entry | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | Moderate to Good[9] |

| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ | DMF | 100 | Good |

| 3 | (Tributylstannyl)ethene | PdCl₂(PPh₃)₂ (5) | - | THF | 65 | Good |

Experimental Protocol: General Procedure for Stille Coupling

-

In a Schlenk flask, dissolve this compound (1.0 equiv.) and the organostannane (1.1 equiv.) in an anhydrous, degassed solvent (e.g., toluene or DMF).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution to remove tin byproducts.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with this compound in the presence of a palladium or nickel catalyst.[11] This reaction is known for its high reactivity and ability to form C-C bonds under mild conditions.[12]

Table 5: General Conditions for Negishi Coupling of Bromopyridines

| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | Good to Excellent[13] |

| 2 | 2-Pyridylzinc bromide | Pd(dba)₂/XPhos | THF | RT | High[1] |

| 3 | Ethylzinc iodide | Ni(acac)₂/dppe | THF/NMP | 60 | Good |

Experimental Protocol: General Procedure for Negishi Coupling

-

Prepare the organozinc reagent in situ or use a pre-formed solution.

-

To a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add the organozinc reagent (1.2-2.0 equiv.) at a suitable temperature (often room temperature).

-

Stir the reaction until completion, as monitored by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Lithium-Halogen Exchange

Another important transformation of this compound is the lithium-halogen exchange reaction. This involves treating the bromo-bipyridine with an organolithium reagent, typically n-butyllithium or tert-butyllithium (B1211817), at low temperatures. This reaction generates a highly reactive 6-lithio-2,2'-bipyridine intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

-

Dissolve this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in an oven-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or tert-butyllithium (1.0-1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the resulting product by column chromatography.

Applications in Functional Materials Synthesis

Derivatives of this compound are crucial intermediates in the synthesis of functional materials, particularly in the field of organic light-emitting diodes (OLEDs). The bipyridine core can act as a ligand for metal complexes that exhibit desirable photophysical properties.

Conclusion

The bromine atom in this compound serves as a versatile synthetic handle, enabling a wide array of chemical transformations. Palladium-catalyzed cross-coupling reactions and lithium-halogen exchange are the most prominent methods for its functionalization, providing access to a diverse range of substituted bipyridine derivatives. These derivatives are of great importance in the development of novel catalysts, functional materials for electronic applications, and as scaffolds in medicinal chemistry. The experimental protocols and data presented in this guide offer a valuable resource for researchers working with this important building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. cssp.chemspider.com [cssp.chemspider.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. Negishi Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 6-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 6-Bromo-2,2'-bipyridine, a key heterocyclic building block in the development of advanced materials and pharmaceutical compounds. This document collates theoretical insights and established experimental protocols to serve as a foundational resource for researchers. Key electronic parameters, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are presented, drawing upon theoretical calculations of substituted bipyridines. Detailed methodologies for crucial experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy are provided to facilitate the empirical validation and further exploration of this compound's electronic characteristics. Additionally, a generalized experimental workflow for the characterization of its electronic properties is visually represented.

Introduction

This compound, a derivative of 2,2'-bipyridine (B1663995), is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its utility as a ligand in coordination chemistry and as a precursor in the synthesis of functional materials for applications like Organic Light-Emitting Diodes (OLEDs) is well-established.[1] The introduction of a bromine atom onto the bipyridine scaffold significantly influences its electronic structure, thereby affecting its reactivity, photophysical properties, and the characteristics of the materials derived from it.

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its behavior in chemical reactions and its performance in electronic devices. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A comprehensive understanding of these properties is therefore essential for the rational design of novel materials and therapeutics.

This guide aims to provide a detailed technical overview of the electronic properties of this compound, offering both theoretical context and practical experimental guidance.

Core Electronic Properties

The electronic properties of this compound are largely dictated by the π-conjugated system of the bipyridine rings and the influence of the electron-withdrawing bromine substituent. While specific experimental values for the standalone molecule are not extensively reported in the literature, theoretical studies on halogenated bipyridines provide valuable insights.

A theoretical assessment of the effects of a bromine substituent on the properties of 2,2'-bipyridine using a Density Functional Theory (DFT) approach indicates that the substituent alters both the electronic and structural properties. The inductive and resonance effects of the bromine atom play a significant role in these alterations. Generally, the introduction of a halogen is expected to lower the HOMO and LUMO energy levels and can influence the HOMO-LUMO gap.

The following table summarizes the estimated electronic properties of this compound based on theoretical trends observed for brominated bipyridine derivatives. It is important to note that these are estimated values and experimental verification is recommended.

| Property | Estimated Value (eV) | Description |

| HOMO Energy | ~ -6.5 to -7.0 | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate an electron. A lower value indicates a higher ionization potential. |

| LUMO Energy | ~ -1.0 to -1.5 | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept an electron. A lower value indicates a higher electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 | The energy difference between the HOMO and LUMO levels, which correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition. A larger gap suggests higher stability. |

| Ionization Potential (IP) | ~ 6.5 to 7.0 | The minimum energy required to remove an electron from the molecule in its gaseous state. It is approximated by the negative of the HOMO energy (Koopmans' theorem). |

| Electron Affinity (EA) | ~ 1.0 to 1.5 | The energy released when an electron is added to a neutral molecule in its gaseous state. It is approximated by the negative of the LUMO energy. |

Experimental Protocols for Electronic Characterization

To empirically determine the electronic properties of this compound, several key experimental techniques are employed. The following sections provide detailed methodologies for these experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Objective: To determine the oxidation and reduction potentials of this compound.

Materials and Equipment:

-

Potentiostat with a three-electrode cell setup

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical cell

-

Inert gas (Argon or Nitrogen) for deaeration

-

High-purity solvent (e.g., Acetonitrile or Dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)

-

This compound sample

-

Ferrocene (B1249389) (as an internal standard)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

-

Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent. Prepare a separate stock solution of this compound (typically 1-5 mM) in the electrolyte solution. Also, prepare a stock solution of ferrocene.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Deaeration: Add the this compound solution to the cell and deaerate by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

-

Blank Scan: Perform a cyclic voltammogram of the supporting electrolyte solution alone to determine the potential window of the solvent-electrolyte system.

-

Sample Scan: Record the cyclic voltammogram of the this compound solution. Scan over a potential range that encompasses the expected oxidation and reduction events. Typical scan rates range from 50 to 200 mV/s.

-

Internal Standard: Add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and can be used to reference the measured potentials.

-

Data Analysis:

-

Determine the half-wave potentials (E₁/₂) for the oxidation (Eox) and reduction (Ered) processes from the cyclic voltammogram.

-

Reference these potentials to the Fc/Fc⁺ couple.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO (eV) = -[Eox vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = -[Ered vs Fc/Fc⁺ + 4.8]

-

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption onset can be used to estimate the optical HOMO-LUMO gap.

Objective: To determine the absorption spectrum of this compound and estimate its optical band gap.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Spectroscopic grade solvent (e.g., Acetonitrile, Dichloromethane, or Ethanol)

-

This compound sample

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.

-

Blank Spectrum: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Spectrum: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the onset of the lowest energy absorption band (λonset) from the spectrum.

-

Calculate the optical HOMO-LUMO gap (Egopt) using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Mandatory Visualizations

Experimental Workflow for Electronic Characterization

The following diagram illustrates a typical workflow for the comprehensive electronic characterization of this compound, integrating both theoretical and experimental approaches.

Caption: Workflow for Electronic Characterization.

Relationship of Electronic Properties

The following diagram illustrates the logical relationships between the key electronic properties of this compound.

References

A Comprehensive Technical Guide to the Thermal Stability of 6-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,2'-bipyridine is a key heterocyclic organic compound utilized as a fundamental building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its utility in creating ligands for metal complexes, which are integral to catalysis and the development of novel therapeutic agents, makes a thorough understanding of its physical and chemical properties paramount. Among these, thermal stability is a critical parameter that dictates its storage, handling, and reaction conditions. This technical guide provides an in-depth analysis of the thermal properties of this compound, including its known thermal data, detailed experimental protocols for its analysis, and an inferred decomposition pathway based on related chemical structures.

Core Thermal Properties

The thermal stability of a compound is fundamentally characterized by its melting point, boiling point, and decomposition temperature. These parameters provide a window into the energy required to overcome intermolecular forces and to initiate chemical breakdown.

Data Presentation: Thermal Properties of this compound

| Property | Value | Conditions |

| Melting Point | 72.0 to 76.0 °C | Standard Pressure |

| Boiling Point | 133 °C | 2.2 mmHg |

| Decomposition Temperature | Data not available | - |

| Thermogravimetric Analysis (TGA) | Data not available | - |

| Differential Scanning Calorimetry (DSC) | Data not available | - |

Inferred Thermal Decomposition Profile

In the absence of specific TGA/DSC data for this compound, we can infer its likely thermal decomposition behavior by examining related compounds, such as other bipyridine derivatives and brominated aromatic compounds.

Bipyridine and its complexes are known to be relatively stable, with decomposition often occurring at temperatures well above 200°C. The decomposition of metal complexes containing bipyridine ligands typically involves the loss of the bipyridine ligand at elevated temperatures.